An In-Depth Technical Guide to Ethyl 2-methyl-2-(methylthio)propionate (CAS 49773-24-2)
An In-Depth Technical Guide to Ethyl 2-methyl-2-(methylthio)propionate (CAS 49773-24-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-methyl-2-(methylthio)propionate, a unique α-thioether ester, presents a versatile molecular scaffold for advanced chemical synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed exploration of its synthesis, analytical characterization, and established applications. While predominantly recognized in the flavor and fragrance industries, its utility as a chemical intermediate extends to the pharmaceutical, agrochemical, and material sciences sectors. This document aims to serve as a foundational resource for researchers seeking to leverage the distinct reactivity of this compound in novel synthetic pathways and drug discovery endeavors.
Introduction
Ethyl 2-methyl-2-(methylthio)propionate (CAS 49773-24-2) is an organosulfur compound that incorporates both a thioether and an ester functional group. The presence of a sulfur atom at the α-position to a quaternary carbon center imparts specific chemical characteristics that are of interest in organic synthesis. While its primary commercial application has been as a flavoring agent, contributing to fruity and tropical notes, the inherent reactivity of thioesters and thioethers suggests a broader potential in more complex molecular architectures, including those of pharmaceutical interest.[1] This guide will delve into the technical details of this compound, providing a framework for its application in a research and development context.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in experimental work. The key properties of Ethyl 2-methyl-2-(methylthio)propionate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 49773-24-2 | [2][3] |
| Molecular Formula | C₇H₁₄O₂S | [2][3] |
| Molecular Weight | 162.25 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 191.5 °C at 760 mmHg | [3][5] |
| Density | 1.004 g/cm³ | [3][5] |
| Refractive Index | 1.459 | [3][5] |
| Flash Point | 70.5 °C | [3][5] |
| Solubility | Soluble in alcohol | [1] |
Synthesis and Mechanistic Considerations
The synthesis of α-thioether esters can be approached through several synthetic strategies. While a specific, detailed protocol for the industrial production of Ethyl 2-methyl-2-(methylthio)propionate is not widely published in peer-reviewed literature, a plausible and common laboratory-scale synthesis involves the S-alkylation of a corresponding thiol.
A general and illustrative synthetic pathway is the reaction of ethyl 2-mercapto-2-methylpropanoate with a methylating agent. This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion, generated in situ by the deprotonation of the thiol with a suitable base, attacks the methylating agent.
Illustrative Synthetic Protocol:
Reaction: S-alkylation of Ethyl 2-mercapto-2-methylpropanoate
Reactants:
-
Ethyl 2-mercapto-2-methylpropanoate (CAS 33441-50-8)[6]
-
Methyl iodide (or dimethyl sulfate)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran, acetone)
Procedure:
-
To a solution of ethyl 2-mercapto-2-methylpropanoate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0 °C.
-
Stir the mixture at this temperature for a designated period to ensure complete formation of the thiolate.
-
Slowly add a stoichiometric equivalent of the methylating agent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield Ethyl 2-methyl-2-(methylthio)propionate.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the sensitive thiol and thiolate to disulfides.
-
Anhydrous Conditions: The use of strong bases like sodium hydride necessitates the exclusion of water to prevent quenching of the base and unwanted side reactions.
-
Stepwise Addition at Low Temperature: Controls the exothermicity of the acid-base reaction and prevents potential side reactions.
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed synthesis workflow for Ethyl 2-methyl-2-(methylthio)propionate.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.
4.1. Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show four distinct signals: a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the two equivalent methyl groups at the quaternary center, and a singlet for the protons of the S-methyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for all seven carbon atoms, including the carbonyl carbon of the ester, the quaternary carbon, the S-methyl carbon, the carbons of the ethyl group, and the two equivalent methyl carbons.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of the ethoxy group, the S-methyl group, and other fragments.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ester group is expected in the region of 1730-1750 cm⁻¹. C-H stretching vibrations for the aliphatic groups and C-O stretching bands would also be present.
4.2. Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of Ethyl 2-methyl-2-(methylthio)propionate. A reverse-phase (RP) HPLC method has been developed for its analysis.[7]
Exemplary HPLC Protocol:
-
Column: A C18 reverse-phase column is typically effective.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is a common choice.[7] For mass spectrometry compatibility, a volatile acid like formic acid can be used as an additive.[7]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometric detection can be used.
Diagram of Analytical Workflow:
Caption: A standard workflow for the analytical characterization of the title compound.
Applications in Research and Development
The presence of the α-thioether moiety makes Ethyl 2-methyl-2-(methylthio)propionate a potentially valuable building block in organic synthesis, particularly in the context of drug development. Thioethers are present in a number of biologically active molecules and can influence properties such as lipophilicity and metabolic stability.
While specific examples of Ethyl 2-methyl-2-(methylthio)propionate being used as a direct precursor in the synthesis of a marketed drug are not prominent in the literature, its structural motifs are relevant. The general class of α-substituted thioethers are recognized as important precursors for biologically active compounds.[8]
Potential Synthetic Utility:
-
Enolate Chemistry: The ester functionality allows for the generation of an enolate under appropriate basic conditions, which can then participate in a variety of carbon-carbon bond-forming reactions.
-
Oxidation of the Sulfide: The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives have different electronic and steric properties and are common functional groups in various pharmaceuticals.
-
Cleavage of the Thioether: Under specific conditions, the C-S bond can be cleaved, allowing for further functionalization at the quaternary center.
The application of this compound in the pharmaceutical and agrochemical sectors is noted by chemical suppliers, suggesting its role as an intermediate in proprietary synthetic routes.[1] Further investigation into patent literature may reveal more specific applications.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2-methyl-2-(methylthio)propionate.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
In case of contact:
-
Skin: Wash with plenty of water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Consult the Safety Data Sheet (SDS) for complete and detailed safety information.
Conclusion
Ethyl 2-methyl-2-(methylthio)propionate is a commercially available compound with a unique combination of functional groups that make it of interest to synthetic chemists. While its primary documented use is in the flavor industry, its potential as a building block in the synthesis of more complex and biologically active molecules is significant. This guide has provided an overview of its properties, a plausible synthetic route, and a framework for its analytical characterization. It is hoped that this information will serve as a valuable resource for researchers and professionals in drug development, encouraging the exploration of this compound's utility in novel synthetic applications.
References
-
Endeavour Speciality Chemicals. (n.d.). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved January 21, 2026, from [Link]
-
SIELC Technologies. (2018, May 16). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved January 21, 2026, from [Link]
-
RSC Publishing. (2025, November 25). Synthesis of benzylic thioether containing α-substituted thio compounds via carbene insertion into an S–H bond. Retrieved January 21, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of methyl.... Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Thioester. Retrieved January 21, 2026, from [Link]
-
ACS Publications. (n.d.). Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support. Retrieved January 21, 2026, from [Link]
-
Endeavour Speciality Chemicals. (n.d.). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved January 21, 2026, from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
-
The Good Scents Company. (n.d.). ethyl 2-(methyl thio) propionate. Retrieved January 21, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). (b) Infrared spectrum of methyl propionate recorded after deposition at.... Retrieved January 21, 2026, from [Link]
-
Homework.Study.com. (n.d.). Write a chemical equation for the synthesis of ethyl-2-methylpropanoate. Use structural formulas.... Retrieved January 21, 2026, from [Link]
-
NIST WebBook. (n.d.). Propanoic acid, 2-methyl-, ethyl ester. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved January 21, 2026, from [Link]
-
lookchem. (n.d.). Cas 33441-50-8,2-MERCAPTO-2-METHYL-PROPANOIC ACID ETHYL ESTER. Retrieved January 21, 2026, from [Link]
-
Pearson. (n.d.). Draw the expected NMR spectrum of methyl propionate, and point ou.... Retrieved January 21, 2026, from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of methyl propanoate. Retrieved January 21, 2026, from [Link]
-
NIST WebBook. (n.d.). Methyl propionate. Retrieved January 21, 2026, from [Link]
Sources
- 1. ethyl 2-methyl-2-(methyl thio) propionate, 49773-24-2 [thegoodscentscompany.com]
- 2. scbt.com [scbt.com]
- 3. Ethyl 2-methyl-2-(methylthio)proprionate | 49773-24-2 [chemnet.com]
- 4. Ethyl 2-methyl-2-(methylthio)propionate | C7H14O2S | CID 3016499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. CAS 33441-50-8: ethyl 2-methyl-2-sulfanylpropanoate [cymitquimica.com]
- 7. Ethyl 2-methyl-2-(methylthio)propionate | SIELC Technologies [sielc.com]
- 8. Synthesis of benzylic thioether containing α-substituted thio compounds via carbene insertion into an S–H bond: expeditious access to a new C–S bond - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06843F [pubs.rsc.org]
